Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C16H19NO2S and a molecular weight of 289.4 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Substitution Reactions:
Esterification: The carboxylate group is introduced via esterification, often using isopropanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, amine derivatives, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, contributing to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
- Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
- Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Uniqueness
Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is unique due to its specific isopropyl ester group, which can influence its solubility, reactivity, and bioavailability compared to its ethyl, methyl, and propyl counterparts .
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-9(2)19-16(18)14-13(8-20-15(14)17)12-7-10(3)5-6-11(12)4/h5-9H,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTKWNNLRCNHDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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